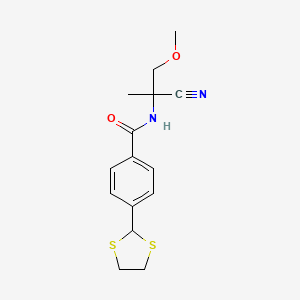
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide, also known as CMETB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CMETB belongs to the class of dithiolane-containing compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide is not fully understood, but it is believed to act by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, this compound reduces inflammation in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound also reduces inflammation by suppressing the activation of pro-inflammatory cytokines. In addition, this compound improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its toxicity and pharmacokinetics in more detail. In addition, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide involves the reaction of 4-(1,3-dithiolan-2-yl)benzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with cyanogen bromide and methanol to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also possesses anti-inflammatory properties by suppressing the activation of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-(1,3-dithiolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(9-16,10-19-2)17-13(18)11-3-5-12(6-4-11)14-20-7-8-21-14/h3-6,14H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNQUZIDXJORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=C(C=C1)C2SCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)
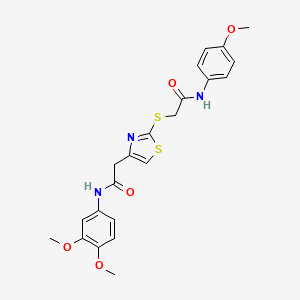
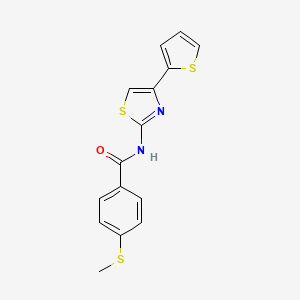
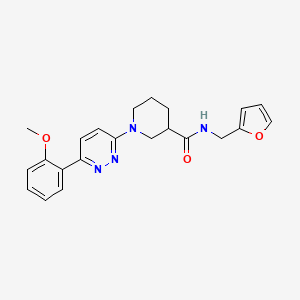
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)
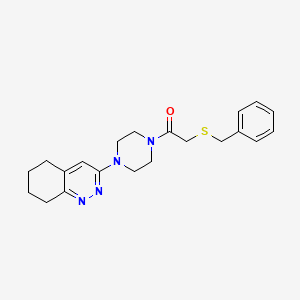
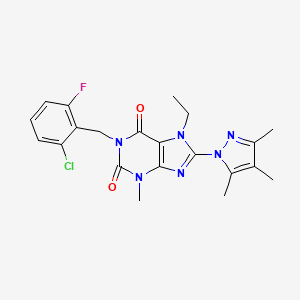
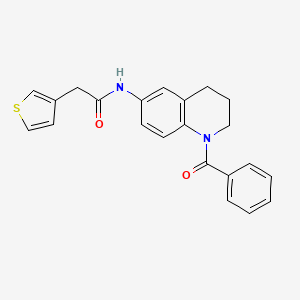
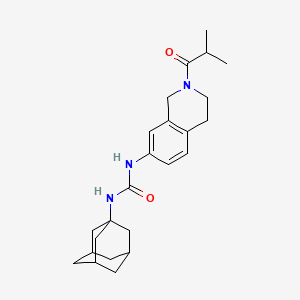
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)